molecular formula C12H17Cl2FN2O2 B1371655 (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride CAS No. 1063629-68-4

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride

Cat. No.: B1371655
CAS No.: 1063629-68-4
M. Wt: 311.18 g/mol
InChI Key: MUERNYYJXBMFQN-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1063629-68-4 . It has a molecular weight of 311.18 . The compound is a salt with 2HCl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.18 . It is a salt with 2HCl .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis of Flunarizine : A study by Shakhmaev et al. (2016) details the industrial production of Flunarizine, a drug related to (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride, using a Fe-catalyzed synthesis method.
  • X-ray Diffraction Studies : Sanjeevarayappa et al. (2015) conducted studies on the crystal structure of a related compound, using X-ray diffraction to confirm its structure.

Pharmacological Applications

  • Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives, including this compound derivatives.
  • Antimycobacterial Activity : A study by Sathe et al. (2011) demonstrated promising antimicrobial activity of synthesized compounds including derivatives of this compound.

Analytical Methods

Biological Evaluation

  • Urease Inhibitory Activity : Chen et al. (2016) investigated the urease inhibitory activity of mononuclear complexes involving derivatives of (4-Fluorophenyl)(piperazin-1-yl)acetic acid.

Biochemical Analysis

Biochemical Properties

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound can elevate 2-AG levels, impacting cannabinoid receptor activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine D4 receptor, a critical component in neurotransmission . Additionally, this compound can alter the activity of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and adenosine regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of MAGL, binding competitively with the 2-AG substrate . This inhibition leads to elevated levels of 2-AG, which subsequently activates cannabinoid receptors CB1 and CB2 . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and receptor signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including alterations in neurotransmission and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAGL affects the degradation of 2-AG, leading to changes in arachidonic acid and glycerol levels . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and transporters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . For example, its interaction with equilibrative nucleoside transporters influences its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For instance, its presence in the cytoplasm or nucleus can influence gene expression and cellular signaling pathways .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERNYYJXBMFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride
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(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride
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(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride

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